molecular formula C14H18N2O4 B184706 4,5-Di-morpholin-4-yl-[1,2]benzoquinone CAS No. 4608-10-0

4,5-Di-morpholin-4-yl-[1,2]benzoquinone

Cat. No. B184706
CAS RN: 4608-10-0
M. Wt: 278.3 g/mol
InChI Key: CBOGDPVZDITNCU-UHFFFAOYSA-N
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Description

“4,5-Di-morpholin-4-yl-[1,2]benzoquinone” is a chemical compound with the molecular formula C14H18N2O4 . It is also known by its CAS number 4608-10-0.


Molecular Structure Analysis

The molecular structure of “4,5-Di-morpholin-4-yl-[1,2]benzoquinone” consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 278.3 g/mol.

Scientific Research Applications

Proteomics Research

4,5-Di-morpholin-4-yl-[1,2]benzoquinone is utilized in proteomics research due to its reactivity with protein side chains. This compound can be used to label or modify proteins, thus aiding in the identification and analysis of protein structures and functions .

Antibacterial and Antifungal Applications

Quinone derivatives, including 4,5-dimorpholin-4-ylbenzo-1,2-quinone, have shown effectiveness as antibacterial and antifungal agents. Their bioactive properties make them suitable for developing new antibiotics to combat microbial infections and biofilms .

Antitumoral Research

In the field of cancer research, quinones are known for their potential antitumoral properties. The redox properties of compounds like 4,5-dimorpholin-4-ylbenzo-1,2-quinone make them candidates for creating chemotherapeutic agents that target cancer cells .

Enzymatic and Physiological Systems

This compound plays a significant role in enzymatic and physiological systems due to its ability to act as a redox mediator. It is involved in electron-transfer processes, which are crucial for the proper functioning of living organisms .

Chemosensor Development

The unique structure of 4,5-dimorpholin-4-ylbenzo-1,2-quinone allows it to be used in the development of chemosensors. These sensors can detect specific chemical changes within a biological system or environment .

Catalyst in Chemical Reactions

Due to its reactive nature, this compound can serve as a catalyst in various chemical reactions. It can facilitate the transformation of certain reactants into products more efficiently, making it valuable in synthetic chemistry .

Dye and Pigment Industry

Quinones are integral in the dye and pigment industry. 4,5-Dimorpholin-4-ylbenzo-1,2-quinone can be used to synthesize dyes with specific properties for textiles, inks, and other materials .

Energy Storage Solutions

Research into energy storage has explored the use of quinone derivatives. Their ability to undergo redox reactions makes them suitable for use in batteries and other energy storage devices, where they can contribute to the development of more efficient and sustainable technologies .

properties

IUPAC Name

4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13-9-11(15-1-5-19-6-2-15)12(10-14(13)18)16-3-7-20-8-4-16/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOGDPVZDITNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C(=O)C=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291645
Record name 4,5-Di-morpholin-4-yl-[1,2]benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Di-morpholin-4-yl-[1,2]benzoquinone

CAS RN

4608-10-0
Record name NSC76964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Di-morpholin-4-yl-[1,2]benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrocatechol (99.0 g; 0.9 mole) was dissolved in methanol (2.5 l), then morpholine (360 ml; 4.1 mole) and cupric acetate (9.0 g) were added. Air was bubbled through the reaction solution for about 9 hours. The mixture was cooled and filtered; the solid was washed with methanol (1.5 l) and air dried. The yield was 150.3 g (60%).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
9 g
Type
reactant
Reaction Step Two

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